molecular formula C13H18N6OS2 B2536113 4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 2034518-08-4

4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2536113
CAS No.: 2034518-08-4
M. Wt: 338.45
InChI Key: LVPDXRJLWMNLLO-UHFFFAOYSA-N
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Description

The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . Thiadiazoles have been found to have a wide range of applications, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole rings and the piperidine ring would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Structure-Activity Relationships and Synthesis

  • Structure-Activity Relationships of Pyrazole Derivatives : Studies have investigated the structure-activity relationships of pyrazole derivatives, focusing on their interaction with cannabinoid receptors. The research delves into the design and synthesis of compounds to examine cannabinoid receptor binding sites, potentially offering insights into the therapeutic applications of related thiadiazole compounds (Lan et al., 1999).

  • Microwave-Assisted Synthesis of Hybrid Molecules : The microwave-assisted synthesis of molecules containing thiadiazole units and their evaluation for antimicrobial and antilipase activities highlight the versatility of thiadiazole derivatives in developing new therapeutic agents (Başoğlu et al., 2013).

  • Fatty Acids in Heterocyclic Synthesis : This research demonstrates the synthesis of nonionic surfactants containing thiadiazole and evaluates their antimicrobial activities, showcasing the application of thiadiazole derivatives in surfactant chemistry (Abdelmajeid et al., 2017).

Biological Activities

  • Antileishmanial and Antituberculosis Activities : Studies on thiadiazole derivatives have shown significant antileishmanial activity, indicating the potential of thiadiazole compounds in the treatment of parasitic infections (Tahghighi et al., 2011). Additionally, research into ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates reveals their activity against Mycobacterium tuberculosis, highlighting their potential in addressing bacterial infections (Jeankumar et al., 2013).

  • Anticancer Activities : The synthesis and evaluation of heterocyclic carboxamides and thiadiazoles for their anticancer activities provide a foundation for the development of novel antiproliferative agents. These studies suggest the potential utility of thiadiazole derivatives in cancer therapy (Norman et al., 1996).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiadiazole derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS2/c1-2-3-10-12(21-18-16-10)13(20)15-9-4-6-19(7-5-9)11-8-14-22-17-11/h8-9H,2-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPDXRJLWMNLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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